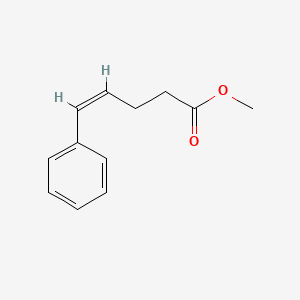
methyl (Z)-5-phenylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-5-phenylpent-4-enoate is an organic compound characterized by the presence of a phenyl group attached to a pent-4-enoate ester. This compound is notable for its applications in various fields of chemistry and industry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-5-phenylpent-4-enoate typically involves the esterification of 5-phenylpent-4-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Methyl (Z)-5-phenylpent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl (Z)-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-5-phenylpent-4-enoate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 5-phenylpentanoate: Lacks the double bond present in methyl (Z)-5-phenylpent-4-enoate.
Ethyl (Z)-5-phenylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
This compound is unique due to its Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its E-isomer and other similar compounds.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
methyl (Z)-5-phenylpent-4-enoate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9H,6,10H2,1H3/b9-5- |
Clé InChI |
UVUIVBGAUNLGSR-UITAMQMPSA-N |
SMILES isomérique |
COC(=O)CC/C=C\C1=CC=CC=C1 |
SMILES canonique |
COC(=O)CCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


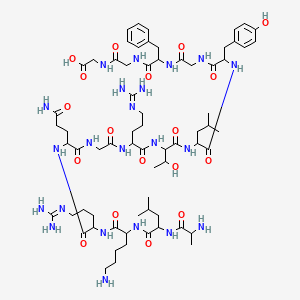
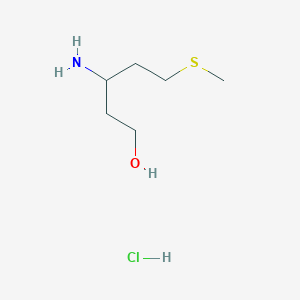
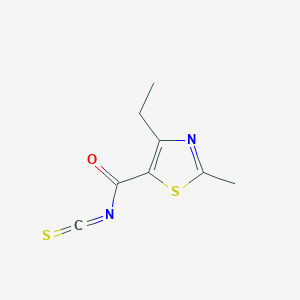
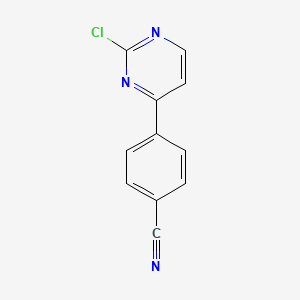
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
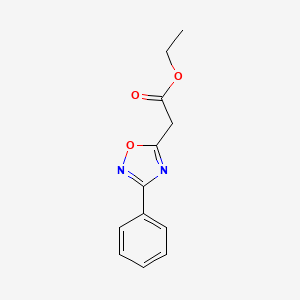
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
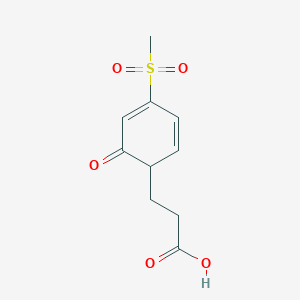
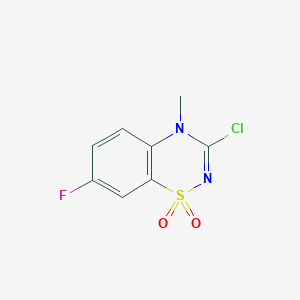
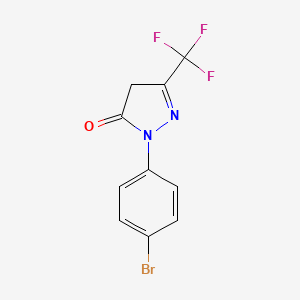
![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)
